Hexadecanoic--d5 Acid
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Overview
Description
Hexadecanoic–d5 Acid, also known as palmitic acid-15,15,16,16,16-d5, is a deuterated form of hexadecanoic acid. It is a saturated fatty acid with a 16-carbon chain and is commonly found in animals, plants, and microorganisms. The deuterium labeling makes it useful in various scientific research applications, particularly in studies involving lipid metabolism and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanoic–d5 Acid can be synthesized through the hydrogenation of deuterated hexadecenoic acid. The process involves the use of deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation and incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Hexadecanoic–d5 Acid involves the large-scale hydrogenation of deuterated hexadecenoic acid using specialized reactors. The process is optimized to achieve high yields and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration. The final product is purified through distillation and crystallization to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic–d5 Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterated hexadecanedioic acid.
Reduction: Reduction of Hexadecanoic–d5 Acid can yield deuterated hexadecanol.
Esterification: It reacts with alcohols to form deuterated esters.
Amidation: It can react with amines to form deuterated amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Esterification: Catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Amidation: Dehydrating agents like dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Deuterated hexadecanedioic acid.
Reduction: Deuterated hexadecanol.
Esterification: Deuterated esters.
Amidation: Deuterated amides.
Scientific Research Applications
Hexadecanoic–d5 Acid is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Lipid Metabolism Studies: Used as a tracer to study lipid metabolism and fatty acid pathways in biological systems.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of fatty acids in the body.
Environmental Studies: Used to trace the fate and transport of fatty acids in environmental systems.
Biochemical Research: Employed in studies involving enzyme kinetics and lipid-protein interactions.
Mechanism of Action
Hexadecanoic–d5 Acid exerts its effects primarily through its incorporation into lipid molecules. It interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acyl-CoA synthetase. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the molecular pathways and targets involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic Acid: The non-deuterated form, commonly found in nature.
Hexadecanoic-d31 Acid: Another deuterated form with deuterium atoms at different positions.
Stearic Acid: An 18-carbon saturated fatty acid with similar properties.
Uniqueness
Hexadecanoic–d5 Acid is unique due to its specific deuterium labeling, which makes it particularly useful for tracing studies in lipid metabolism. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification using mass spectrometry.
Properties
CAS No. |
1219802-61-5 |
---|---|
Molecular Formula |
C16H27D5O2 |
Molecular Weight |
261.4548889 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.